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Compound of Interest

Compound Name: Sor-c13

Cat. No.: B610925 Get Quote

This guide provides a detailed comparison of the novel investigational drug Sor-C13 with

established chemotherapy agents for researchers, scientists, and drug development

professionals. The information is compiled from available clinical and preclinical data.

Sor-C13 is a first-in-class inhibitor of the transient receptor potential cation channel, subfamily

V, member 6 (TRPV6).[1][2] It has been granted orphan drug status by the U.S. Food and Drug

Administration for the treatment of pancreatic and ovarian cancers.[2] This document contrasts

the available data on Sor-C13 with the profiles of standard-of-care chemotherapies for these

indications.

Mechanism of Action: A Tale of Two Strategies
Existing chemotherapies primarily target rapidly dividing cells through cytotoxic mechanisms,

often leading to significant side effects. In contrast, Sor-C13 employs a targeted approach by

inhibiting the TRPV6 calcium channel, which is overexpressed in various solid tumors and

plays a role in cancer cell proliferation and survival.[1][2]

Sor-C13: This synthetic peptide selectively binds to and inhibits the TRPV6 calcium channel.[2]

[3] This channel is crucial for calcium influx into cancer cells. By blocking this channel, Sor-C13
disrupts downstream signaling pathways, including the calcineurin-NFAT (Nuclear Factor of

Activated T-cells) pathway, which is implicated in multiple oncogenic processes like

proliferation, metastasis, angiogenesis, and resistance to apoptosis.[4]
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Platinum-based drugs (e.g., Carboplatin, Cisplatin, Oxaliplatin): These agents form adducts

with DNA, interfering with DNA repair and replication, ultimately leading to cell death.[5] They

are a cornerstone in treating ovarian and pancreatic cancers.[5][6][7][8][9][10][11][12]

Taxanes (e.g., Paclitaxel, Docetaxel): These drugs disrupt the function of microtubules,

which are essential for cell division, leading to cell cycle arrest and apoptosis. The

combination of a taxane and a platinum-based drug is a standard first-line treatment for

advanced ovarian cancer.[5][6]

Antimetabolites (e.g., Gemcitabine, 5-fluorouracil, Capecitabine): These drugs mimic normal

metabolites and interfere with the synthesis of DNA and RNA.[7][8][9][10][13] Gemcitabine is

a common treatment for pancreatic cancer.[7][8][9][10][13]

Topoisomerase inhibitors (e.g., Irinotecan, Topotecan): These agents block topoisomerase

enzymes, which are necessary for DNA replication and repair.[7][8][9][10] Irinotecan is a

component of the FOLFIRINOX regimen for pancreatic cancer.[7][10][13]

Anthracyclines (e.g., Doxorubicin, Liposomal Doxorubicin): These drugs work by intercalating

into DNA, inhibiting topoisomerase II, and generating free radicals, leading to DNA damage

and cell death.[5] Liposomal doxorubicin is used in the treatment of recurrent ovarian cancer.

[5][12]

Comparative Data Presentation
The following tables summarize the available quantitative data for Sor-C13 from its Phase I

clinical trial and provide a general overview of the efficacy and toxicity of standard

chemotherapy regimens for pancreatic and ovarian cancers. It is important to note that this is

not a direct head-to-head comparison from a single study.
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Endpoint Result Citation

Number of Evaluable Patients 22 [14][15][16]

Stable Disease 54.5% of patients [14][15][16]

Duration of Stable Disease 2.8 to 12.5 months [14][15][16]

Best Response (Pancreatic

Tumor)
27% reduction in tumor size [14][15][16]

Biomarker Response

(Pancreatic Tumor)

55% reduction in CA19-9

levels
[14][15][16]

Table 2: General Efficacy of Standard Chemotherapy for Advanced Ovarian Cancer

Regimen Overall Response Rate Citation

Alkylating agents

(monotherapy)
33% - 65% [6]

Taxane-Platinum combinations Standard of care, widely used [6]

Table 3: General Efficacy of Standard Chemotherapy for Pancreatic Cancer

Regimen Use Case Citation

FOLFIRINOX Metastatic Pancreatic Cancer [13]

Gemcitabine + Nab-paclitaxel
Metastatic Pancreatic

Adenocarcinoma
[13]

Gemcitabine (monotherapy)
Unresectable Pancreatic

Cancer
[13]

Table 4: Safety and Tolerability of Sor-C13 (Phase I Trial)
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Adverse Event Profile Details Citation

Drug-related Serious Adverse

Events
None reported [14][15][16]

Dose-Limiting Toxicities (DLTs)

Asymptomatic, transient Grade

2 hypocalcemia (4 patients);

Unrelated Grade 3 anemia and

atrial fibrillation (1 patient

each)

[14][15][16]

Most Common Treatment-

Emergent Adverse Events

Metabolism and nutrition

disorders (65%),

Gastrointestinal disorders

(48%), Infections and

infestations

[14]

Notable Grade 3 Adverse

Events (possibly drug-related)

Urticaria (definitely related),

elevated ALT/AST, headache,

hypokalemia

[14][15][16]

Maximum Tolerated Dose

(MTD)

Not established (safe and

tolerated up to 6.2 mg/kg)
[14][15][16]

Table 5: Common Toxicities of Standard Chemotherapies

Chemotherapy Class Common Side Effects

Platinum-based drugs Nephrotoxicity, ototoxicity, nausea, vomiting

Taxanes Myelosuppression, neuropathy, hair loss

Antimetabolites
Myelosuppression, mucositis, hand-foot

syndrome

Topoisomerase inhibitors Diarrhea, myelosuppression

Anthracyclines Cardiotoxicity, myelosuppression, hair loss
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Sor-C13 Phase I Clinical Trial (NCT01578564)
Study Design: This was an open-label, dose-escalation (3+3 design) Phase I study.[14][15]

Patient Population: Patients with advanced solid tumors of epithelial origin that were non-

responsive to standard-of-care treatments.[2] A total of 23 patients were enrolled.[14][15][16]

Treatment Regimen: Sor-C13 was administered intravenously. The dosing schedule was on

days 1-3 and 8-10 of a 21-day cycle.[14][15]

Dose Escalation: Doses ranged from 1.375 mg/kg to 6.2 mg/kg, administered via a 20-

minute or 90-minute infusion.[14][15][16]

Primary Objectives: To assess the safety, tolerability, and pharmacokinetics of Sor-C13.[14]

[15]

Secondary Objectives: To assess the pharmacodynamics and efficacy of Sor-C13.[14][15]

Toxicity Assessment: Evaluated using the National Cancer Institute (NCI) Common

Terminology Criteria for Adverse Events (CTCAE) version 4.0. Dose-limiting toxicities were

assessed within the first treatment cycle.[14][15][16]

Tumor Evaluation: Assessed using Response Evaluation Criteria in Solid Tumors (RECIST)

1.1 after two cycles.[14][15][16]

Pharmacokinetics: Blood samples were collected on Days 1, 3, 8, and 10 of Cycle 1 to

determine the pharmacokinetic profile of Sor-C13.[14]
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Caption: Sor-C13 inhibits the TRPV6 channel, blocking downstream oncogenic signaling.
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Caption: Workflow of the Phase I clinical trial of Sor-C13.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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